molecular formula C11H15NO3S B2456260 3-[[Diethyl(oxo)-lambda6-sulfanylidene]amino]benzoic acid CAS No. 2060005-63-0

3-[[Diethyl(oxo)-lambda6-sulfanylidene]amino]benzoic acid

Cat. No.: B2456260
CAS No.: 2060005-63-0
M. Wt: 241.31
InChI Key: XSRGVOBESHUNQF-UHFFFAOYSA-N
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Description

3-[[Diethyl(oxo)-lambda6-sulfanylidene]amino]benzoic acid is a chemical compound characterized by its unique structure, which includes a benzoic acid moiety substituted with a diethyl(oxo)-lambda6-sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[Diethyl(oxo)-lambda6-sulfanylidene]amino]benzoic acid typically involves the reaction of benzoic acid derivatives with diethyl(oxo)-lambda6-sulfanylidene reagents. Common synthetic routes include:

    Esterification: Benzoic acid is first converted to its ester derivative, which then reacts with diethyl(oxo)-lambda6-sulfanylidene under controlled conditions.

    Direct Substitution: Direct substitution reactions where benzoic acid reacts with diethyl(oxo)-lambda6-sulfanylidene in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification and substitution reactions, utilizing high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[[Diethyl(oxo)-lambda6-sulfanylidene]amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethyl(oxo)-lambda6-sulfanylidene group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Hydroxyl Derivatives: Formed through reduction reactions.

    Substituted Benzoic Acids: Formed through nucleophilic substitution reactions.

Scientific Research Applications

3-[[Diethyl(oxo)-lambda6-sulfanylidene]amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[[Diethyl(oxo)-lambda6-sulfanylidene]amino]benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]benzoic acid
  • 3-[[Diethyl(oxo)-lambda6-sulfanylidene]amino]benzoic acid derivatives

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the diethyl(oxo)-lambda6-sulfanylidene group, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-[[diethyl(oxo)-λ6-sulfanylidene]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-3-16(15,4-2)12-10-7-5-6-9(8-10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRGVOBESHUNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=NC1=CC=CC(=C1)C(=O)O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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